molecular formula C36H40FN5O3 B12411613 C5aR-IN-3

C5aR-IN-3

Cat. No.: B12411613
M. Wt: 609.7 g/mol
InChI Key: BAAOLAOSYHGODS-VOZHPAJJSA-N
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Description

C5aR-IN-3 is a compound that acts as an antagonist to the complement receptor C5aR1. The complement system is a crucial part of the innate immune response, and C5aR1 plays a significant role in mediating inflammatory responses. By inhibiting C5aR1, this compound can modulate immune responses, making it a valuable compound in the study and treatment of various inflammatory and immune-mediated diseases .

Preparation Methods

The preparation of C5aR-IN-3 involves several synthetic routes and reaction conditions. One method includes the use of intermediates and specific reaction conditions to achieve the desired compound. The process typically involves the following steps:

Chemical Reactions Analysis

C5aR-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Scientific Research Applications

C5aR-IN-3 has a wide range of scientific research applications:

Mechanism of Action

C5aR-IN-3 exerts its effects by binding to the C5a receptor (C5aR1) and inhibiting its activation. This prevents the downstream signaling pathways that lead to inflammation and immune responses. The compound specifically targets the G protein-coupled receptor (GPCR) pathways associated with C5aR1, thereby modulating the immune response and reducing inflammation .

Comparison with Similar Compounds

C5aR-IN-3 can be compared with other C5aR antagonists such as PMX53 and avacopan. While all these compounds target the C5a receptor, this compound is unique in its specific binding affinity and mechanism of action. Similar compounds include:

This compound stands out due to its specific molecular interactions and potential therapeutic applications in a broader range of inflammatory and immune-mediated diseases.

Properties

Molecular Formula

C36H40FN5O3

Molecular Weight

609.7 g/mol

IUPAC Name

(2R,3S,4aR,7aR)-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2-[4-(oxan-4-ylamino)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide

InChI

InChI=1S/C36H40FN5O3/c1-22-5-3-7-30(37)33(22)36(44)42-32-8-4-6-24(32)20-29(35(43)40-28-13-14-31-25(19-28)21-38-41(31)2)34(42)23-9-11-26(12-10-23)39-27-15-17-45-18-16-27/h3,5,7,9-14,19,21,24,27,29,32,34,39H,4,6,8,15-18,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1

InChI Key

BAAOLAOSYHGODS-VOZHPAJJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C

Origin of Product

United States

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